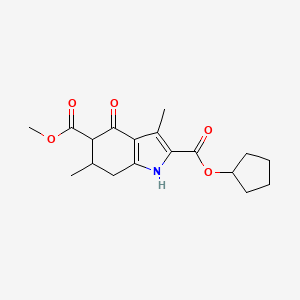![molecular formula C26H31FN6O2 B1228627 2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)
2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a member of tetrazoles.
Aplicaciones Científicas De Investigación
Synthesis and Anti-Inflammatory Activity
- A study on derivatives of N-(3-chloro-4-fluorophenyl) acetamides, similar in structure to the compound , showed significant anti-inflammatory activity, highlighting the potential therapeutic uses of these compounds in inflammation-related disorders (Sunder & Maleraju, 2013).
Anticancer Properties
- Research into 1,3,4-oxadiazole derivatives, which share structural similarities with the specified compound, demonstrated potent anticancer activity against various cancer cell lines. These compounds were found to induce apoptosis and inhibit cancer cell growth, suggesting their potential as anticancer agents (Altıntop et al., 2018).
- Another study synthesized and evaluated new oxadiazole, thiadiazole, and triazole derivatives as potential anticancer agents, targeting MMP-9, a protease involved in tumor progression. These compounds showed promising cytotoxic effects on cancer cell lines, indicating their potential role in cancer treatment (Özdemir et al., 2017).
Antipsychotic Potential
- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in animal behavioral tests. These compounds, sharing a similar structure to the specified compound, did not interact with dopamine receptors, offering a different mechanism of action for antipsychotic drugs (Wise et al., 1987).
PET Imaging in Cancer
- A study focused on synthesizing a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, which is crucial in understanding the role of these receptors in various diseases, including cancer (Wang et al., 2014).
Heterocyclic Compounds in Pharmacology
- Computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment and tumor inhibition, revealed these compounds' potential in treating various disorders, with some showing antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Propiedades
Nombre del producto |
2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
|---|---|
Fórmula molecular |
C26H31FN6O2 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C26H31FN6O2/c1-18(2)14-15-28-24(34)16-32(23-13-7-9-19-8-3-4-10-20(19)23)25(35)17-33-30-26(29-31-33)21-11-5-6-12-22(21)27/h5-7,9,11-13,18H,3-4,8,10,14-17H2,1-2H3,(H,28,34) |
Clave InChI |
FSBGJVDQCVGUAA-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CN(C1=CC=CC2=C1CCCC2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4F |
SMILES canónico |
CC(C)CCNC(=O)CN(C1=CC=CC2=C1CCCC2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



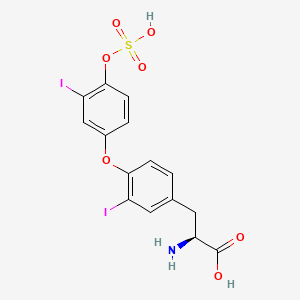

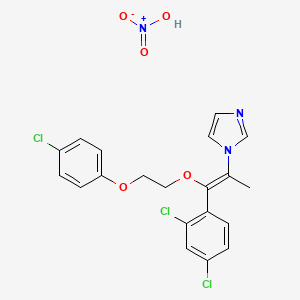

![2-Amino-N-[3,3-dimethyl-7-oxo-2-(2H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2-(4-hydroxyphenyl)ethanimidic acid](/img/structure/B1228553.png)
![1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B1228554.png)
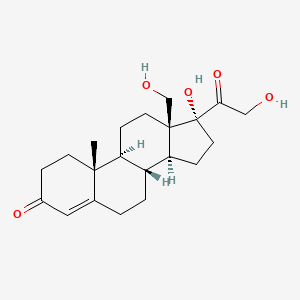
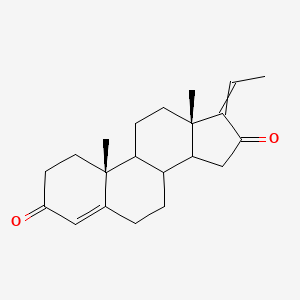
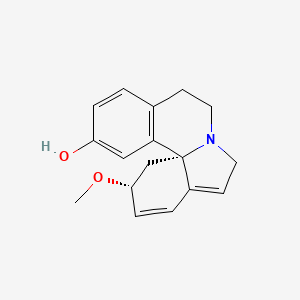
![2,6-Bis(4-hydroxyphenyl)octahydro-4,8-ethenopyrrolo[3',4':3,4]cyclobuta[1,2-f]isoindole-1,3,5,7-tetrone](/img/structure/B1228559.png)
![N-[3-[(4-chlorophenyl)-oxomethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-pyridinecarboxamide](/img/structure/B1228560.png)
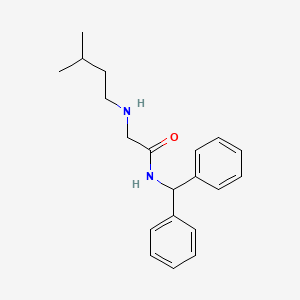
![1-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1228565.png)
